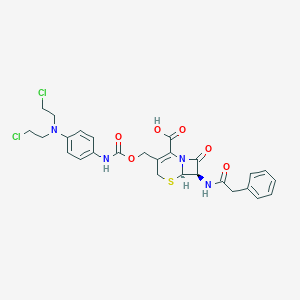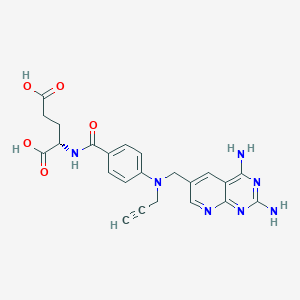
Epipinoresinol
Übersicht
Beschreibung
Epipinoresinol is a naturally occurring polyphenol found in a variety of plants. It is a major component of the flavonoid glycosides found in certain species of plants, such as the lignans from the genus Pinus, and the flavonoid glycoside, epigallocatechin gallate (EGCG), found in green tea. This compound has been found to have a number of beneficial effects, including antioxidant, anti-inflammatory, and anti-cancer activities. It has also been studied for its potential to treat a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.
Wissenschaftliche Forschungsanwendungen
EGFR-Inhibitor
Epipinoresinol wird als EGFR-Inhibitor (Epidermaler Wachstumsfaktor-Rezeptor) identifiziert . EGFR-Inhibitoren sind eine Art der zielgerichteten Therapie, die die Signale vom EGFR blockiert, die den Zellen signalisieren zu wachsen. Dies kann das Wachstum von Krebszellen verlangsamen oder stoppen.
Antioxidans
This compound zeigt antioxidative Eigenschaften . Antioxidantien sind Substanzen, die Schäden an Zellen verhindern oder verlangsamen können, die durch freie Radikale verursacht werden, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Antibakteriell
Es wurde festgestellt, dass this compound antibakterielle Aktivitäten besitzt . Das bedeutet, dass es das Wachstum von Bakterien hemmen oder Bakterien abtöten kann.
Antiviral
This compound zeigt auch antivirale Eigenschaften . Antivirale Medikamente sind eine Art von Medikamenten, die speziell zur Behandlung von Virusinfektionen eingesetzt werden.
Antikrebsmittel
This compound ist dafür bekannt, antitumorale Aktivitäten zu besitzen . Antikrebsmittel werden zur Kontrolle des Wachstums von Krebszellen eingesetzt.
Bildung einer Methylendioxybrücke
This compound ist an der Bildung einer Methylendioxybrücke (MDB) beteiligt, um (+)-Pluviatilol zu produzieren . Sowohl (+)-Epipinoresinol als auch (+)-Pluviatilol sind aufgrund ihrer diastereomeren Konfigurationen mutmaßliche Zwischenprodukte von (+)-2-Episesalatin .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Epipinoresinol is an important component of the medicinal herb Eucommia ulmoides . It belongs to the group of furofuran-type lignans consisting of two phenylpropane units .
Mode of Action
It has been shown that this compound can interact with its targets to produce significant biological effects . For instance, in the case of Sesamum alatum, a P450 orthologous to S. indicum CYP81Q1, specifically catalyzes methylenedioxy bridge (MDB) formation in this compound to produce pluviatilol .
Biochemical Pathways
This compound is involved in the biosynthesis of lignans, a diverse class of phenylpropanoid-derived plant specialized metabolites . In the case of Sesamum alatum, CYP81Q3, a P450 orthologous to S. indicum CYP81Q1, specifically catalyzes MDB formation in this compound to produce pluviatilol . Both this compound and pluviatilol are putative intermediates of 2-episesalatin based on their diastereomeric configurations .
Pharmacokinetics
A study on pinoresinol and its diglucoside, which are structurally similar to this compound, showed that they have good kinetic solubility, moderate plasma protein binding activities, and low metabolic rates .
Result of Action
This compound has been shown to have significant antiproliferative effects when tested against two types of colon cancer cell lines . Furthermore, it has been suggested that this compound may act as a re-sensitizer of P-glycoprotein-dependent doxorubicin-resistance NCI/ADR-RES cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Epigenetics, a field that focuses on a range of molecular mechanisms which modify DNA while leaving the underlying genetic sequence intact, has shown that environmental factors such as behaviors, nutrition, and chemicals and industrial pollutants can affect cellular epigenetics and, hence, human health . Therefore, it is plausible that similar environmental factors could also influence the action of this compound.
Biochemische Analyse
Biochemical Properties
Epipinoresinol interacts with the enzyme CYP81Q3, which specifically catalyzes methylenedioxy bridge (MDB) formation in this compound to produce another compound called (+)-Pluviatilol . This interaction is crucial for the biosynthesis of (+)-2-episesalatin in Sesamum alatum .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a methylenedioxy bridge (MDB) by the enzyme CYP81Q3 . This MDB formation is a crucial step in the biosynthesis of (+)-2-episesalatin .
Metabolic Pathways
This compound is involved in the biosynthesis of (+)-2-episesalatin, a process that involves the enzyme CYP81Q3
Eigenschaften
IUPAC Name |
4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18779-41-4, 24404-50-0 | |
| Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Epipinoresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipinoresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIPINORESINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-epipinoresinol?
A1: (+)-Epipinoresinol has a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Are there any characteristic spectroscopic features that distinguish (+)-epipinoresinol from its diastereomer, pinoresinol?
A2: Yes, while both compounds share similar 1H and 13C NMR spectral patterns, slight differences in chemical shifts, particularly for protons and carbons around the tetrahydrofuran ring, can be used to distinguish them. Additionally, optical rotation measurements confirm their distinct stereochemistry. [, ]
Q3: What are some of the reported biological activities of (+)-epipinoresinol?
A3: Studies have shown that (+)-epipinoresinol exhibits various biological activities including antioxidant [], anti-inflammatory [], analgesic [], and potential anti-cancer effects []. It also demonstrates inhibitory activity against acetylcholinesterase, an enzyme involved in Alzheimer’s disease. []
Q4: What is known about the mechanism behind the anti-inflammatory activity of (+)-epipinoresinol?
A4: Although more research is needed, studies suggest that (+)-epipinoresinol may exert its anti-inflammatory effects by attenuating the p38 and ERK kinase pathways, which are involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. []
Q5: Does (+)-epipinoresinol demonstrate any activity against Leishmania parasites?
A5: Yes, in vitro studies have shown that (+)-epipinoresinol-4-O-β-d-glucopyranoside, a glycosylated derivative of (+)-epipinoresinol, exhibits promising activity against Leishmania braziliensis promastigotes. Computational studies suggest potential multi-targeting effects against both L. major and L. braziliensis. []
Q6: How is (+)-epipinoresinol biosynthesized in plants?
A6: (+)-Epipinoresinol is derived from the phenylpropanoid pathway, with coniferyl alcohol as a key precursor. The exact biosynthetic steps leading to (+)-epipinoresinol may vary between plant species, but typically involve dimerization and cyclization reactions. [, ]
Q7: Are there specific enzymes involved in the biosynthesis of (+)-epipinoresinol?
A7: While the complete enzymatic pathway for (+)-epipinoresinol biosynthesis remains to be fully elucidated, certain enzymes, such as dirigent proteins, are believed to play a role in controlling the stereospecific coupling of coniferyl alcohol units during lignan formation. []
Q8: Is (+)-epipinoresinol metabolized by the human gut microbiota?
A8: While specific information on the metabolism of (+)-epipinoresinol by gut microbiota is limited, other furofuran lignans are known to be metabolized by gut bacteria, leading to the formation of enterolactone, a mammalian lignan with potential biological activities. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)

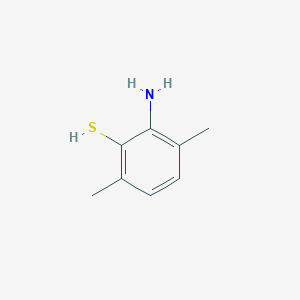
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)

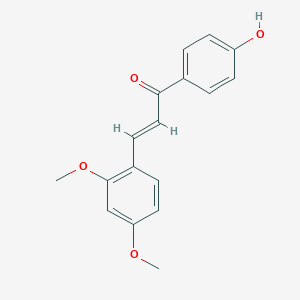

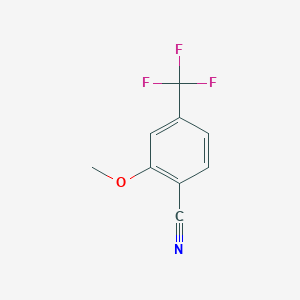
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
